Lipophilicity and Membrane Permeability: XLogP3 Difference Between Si- and C-Spiro Analogues
The silicon-containing 5‑Silaspiro[4.5]decan‑8‑one exhibits a computed XLogP3 of 2.59, compared to 2.5 for its all‑carbon counterpart spiro[4.5]decan‑8‑one [1][2]. This +0.09 log P unit increase is consistent with the general trend of enhanced lipophilicity observed for sila‑analogues across multiple compound classes, as demonstrated by Tacke and Wannagat [3]. The higher log P suggests improved passive membrane permeability, a critical parameter in early‑stage drug candidate evaluation.
| Evidence Dimension | Computed log P (XLogP3) |
|---|---|
| Target Compound Data | 2.59 |
| Comparator Or Baseline | Spiro[4.5]decan-8-one (C-analog): 2.5 |
| Quantified Difference | +0.09 log P units |
| Conditions | Computed property by PubChem (XLogP3 algorithm) |
Why This Matters
Lipophilicity directly influences absorption, distribution, and membrane permeability; a measurable increase over the carbon analog can be a decisive factor when optimizing a lead series.
- [1] PubChem. (2026). 5-Silaspiro[4.5]decan-8-one. PubChem CID 130032016. View Source
- [2] PubChem. (2026). Spiro[4.5]decan-8-one. PubChem CID 14626805. View Source
- [3] Tacke, R., & Wannagat, U. (1979). Sila‐Analoga A2, B2 und C2 des Arzneimittels Mephenhydramin. Chemische Berichte, 112(1), 121–129. View Source
